

Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *6-Chloro-2-fluoro-3-methoxyaniline*

CAS No.: *1017777-77-3*

Cat. No.: *B1390477*

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Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

6-Chloro-2-fluoro-3-methoxyaniline is a highly functionalized aniline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anthelmintic agents. Its unique substitution pattern—featuring a basic amine flanked by a halogen (chlorine) and a fluoro-methoxy motif—imparts specific electronic and steric properties critical for ligand-protein binding interactions.

Core Identifiers



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Physical Properties



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Synthetic Pathways & Methodology

The synthesis of **6-Chloro-2-fluoro-3-methoxyaniline** presents a regioselectivity challenge due to the competing directing effects of the amino, fluoro, and methoxy groups. The most robust route involves the electrophilic chlorination of 2-fluoro-3-methoxyaniline, utilizing controlled conditions to maximize the formation of the 6-chloro isomer over the thermodynamically favored 4-chloro isomer.

Primary Synthesis Route: Regioselective Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to minimize over-chlorination.

Reagents & Conditions:


- Substrate: 2-Fluoro-3-methoxyaniline (CAS 437-83-2).
- Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).
- Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
- Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Protocol:

- Dissolution: Charge a reaction vessel with 2-Fluoro-3-methoxyaniline (1.0 eq) and anhydrous Acetonitrile (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (N₂).
- Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature < 10 °C.
 - Mechanism:[1] The amino group activates the ring. The 4-position (para to NH₂) and 6-position (ortho to NH₂) are the primary nucleophilic sites. Steric hindrance from the 2-fluoro group slightly disfavors the 6-position, often leading to a mixture of 4-chloro (major) and 6-chloro (minor) isomers.
- Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via HPLC/TLC.
- Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification (Critical): The crude residue will contain the target (6-Cl) and the regioisomer (4-Cl).
 - Separation: Isolate the 6-chloro isomer using Flash Column Chromatography (Gradient: Hexanes/Ethyl Acetate).[2] The 6-chloro isomer typically elutes differently due to the "ortho effect" and internal hydrogen bonding potential between NH₂ and Cl/F.
 - Recrystallization: Alternatively, fractional crystallization from Heptane/IPA may enrich the desired isomer.

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and separation of isomers.

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Figure 1: Synthetic workflow for the chlorination of 2-fluoro-3-methoxyaniline, highlighting the critical purification step required to isolate the 6-chloro isomer.

Medicinal Chemistry Applications

6-Chloro-2-fluoro-3-methoxyaniline serves as a specialized "aniline head" in structure-activity relationship (SAR) studies. Its specific utility lies in its ability to fill hydrophobic pockets in protein targets while modulating metabolic stability.

Key Functional Roles:

- **Metabolic Blocking:** The introduction of Chlorine at the 6-position and Fluorine at the 2-position blocks metabolically labile sites on the phenyl ring, extending the half-life of the drug candidate (prevention of hydroxylation).
- **Electronic Modulation:** The electron-withdrawing nature of the halogens reduces the basicity of the aniline nitrogen. This is crucial when the aniline is converted to a urea or amide, as it influences the hydrogen bond donor capability of the resulting NH group.

- **Conformational Locking:** The steric bulk of the ortho-chlorine and ortho-fluorine atoms can force the aniline ring to twist out of planarity relative to the amide/urea linkage, locking the molecule into a bioactive conformation (atropisomerism control).

Target Classes:

- **Kinase Inhibitors:** Used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) where the aniline moiety binds to the hinge region or the hydrophobic back pocket.
- **Anthelmintics:** Investigated as a scaffold for next-generation benzimidazole derivatives for treating parasitic worm infections.

Analytical Characterization & QC

To ensure the identity of CAS 1017777-77-3 and distinguish it from its 4-chloro isomer, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)[2][4][6][7]

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 3.75–3.85 (s, 3H): Methoxy group (-OCH₃).
 - δ 5.20–5.50 (br s, 2H): Amine (-NH₂). Exchangeable with D₂O.
 - δ 6.50–6.70 (d, 1H, $J \approx 8$ -9 Hz): Aromatic proton at position 4 (Ortho to OMe, Para to NH₂).
 - δ 6.90–7.10 (t/dd, 1H, $J \approx 8$ -9 Hz): Aromatic proton at position 5 (Meta to OMe, Para to F).
 - **Differentiation:** The 4-chloro isomer would show a different coupling pattern (likely two singlets or weak meta-coupling if protons are at 5 and 6). The 6-chloro isomer retains two adjacent protons (H4 and H5), showing distinct ortho-coupling.

Mass Spectrometry (LC-MS)

- Ionization: ESI+

- M+H Peak: 176.0/178.0 (Characteristic 3:1 Chlorine isotope pattern).
- Retention Time: The 6-chloro isomer typically elutes after the 4-chloro isomer on C18 reverse-phase columns due to higher lipophilicity (shielding of the polar amine).

Safety & Handling (GHS Classification)

Signal Word:DANGER



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Precautionary Measures:

- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).
- Spill: Absorb with sand/vermiculite. Do not flush down drains due to aquatic toxicity potential.

References

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Sources

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- To cite this document: BenchChem. [Technical Guide: 6-Chloro-2-fluoro-3-methoxyaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number\]](https://www.benchchem.com/product/b1390477#6-chloro-2-fluoro-3-methoxyaniline-cas-number)

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